1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride
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Overview
Description
1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride is a chemical compound with the molecular formula C11H16N2OS.2ClH. It is a member of the thiazepane family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing both an amino group and a thiol group. The reaction conditions often include the use of a base to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiazepane derivative without the oxide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
1-Imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride can be compared with other thiazepane derivatives, such as:
1-Imino-5-phenyl-1,4-thiazepane: Lacks the oxide group, which may result in different reactivity and biological activity.
1-Imino-5-phenyl-1,4-thiazepane 1-sulfone: Contains a sulfone group instead of an oxide, which can significantly alter its chemical properties and biological effects.
1-Imino-5-phenyl-1,4-thiazepane 1-oxide: Without the dihydrochloride salt, which may affect its solubility and stability. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-imino-5-phenyl-1,4-thiazepane 1-oxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.2ClH/c12-15(14)8-6-11(13-7-9-15)10-4-2-1-3-5-10;;/h1-5,11-13H,6-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDGTFMYHAGNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCNC1C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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